4-Bromo-3'-nitrobenzophenone
Overview
Description
4-Bromo-3’-nitrobenzophenone is an organic compound with the molecular formula C13H8BrNO3. It is a yellow solid that is used in various chemical syntheses and research applications. The compound consists of a benzophenone core with a bromine atom at the 4-position and a nitro group at the 3’-position.
Mechanism of Action
Target of Action
It’s known that this compound plays a pivotal role in organic synthesis, primarily through its participation in nucleophilic aromatic substitution reactions .
Mode of Action
The mode of action of 4-Bromo-3’-nitrobenzophenone involves its unique structural configuration. It participates in nucleophilic aromatic substitution reactions .
Biochemical Pathways
It’s known that the compound is involved in multistep synthesis reactions, including nitration, bromination, and conversion of the nitro group to an amine .
Result of Action
The result of the action of 4-Bromo-3’-nitrobenzophenone is the successful completion of multistep synthesis reactions . The compound’s unique structural configuration allows it to participate in these reactions, leading to the creation of new compounds .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and the outcomes of the reactions it participates in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-nitrobenzophenone typically involves the bromination of benzophenone followed by nitration. The bromination is usually carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The nitration step involves the use of a nitrating mixture, typically composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for 4-Bromo-3’-nitrobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-nitrobenzophenone undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 4-Bromo-3’-aminobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Oxidation: Oxidized derivatives of benzophenone.
Scientific Research Applications
4-Bromo-3’-nitrobenzophenone is used in a variety of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2’-nitrobenzophenone
- 4-Bromo-4’-nitrobenzophenone
- 3-Bromo-4’-nitrobenzophenone
Uniqueness
4-Bromo-3’-nitrobenzophenone is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and interaction with other molecules. This specific arrangement allows for selective reactions and applications that may not be possible with other isomers.
Properties
IUPAC Name |
(4-bromophenyl)-(3-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHOJDMACTBKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80488721 | |
Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62100-13-4 | |
Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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